molecular formula C8H7FN2 B1369777 3-Fluoro-4-(methylamino)benzonitrile CAS No. 1157057-81-2

3-Fluoro-4-(methylamino)benzonitrile

Cat. No.: B1369777
CAS No.: 1157057-81-2
M. Wt: 150.15 g/mol
InChI Key: SNOXQSJLHWBCBF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylamino)benzonitrile, also known as FMABN, is a chemical compound that belongs to the class of benzonitriles . It has a CAS Number of 1157057-81-2 . The molecular weight of this compound is 150.16 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 . This indicates that the compound consists of a benzonitrile group with a fluorine atom at the 3rd position and a methylamino group at the 4th position on the benzene ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Radiotracer Development

3-Fluoro-4-(methylamino)benzonitrile analogues have been explored for their potential in neuroimaging, particularly as radiotracers. For instance, a study by Garg et al. (2007) focused on the synthesis, in vitro binding, and in vivo biodistribution of a fluorobenzyl analogue of DASB, a ligand known for its affinity towards the serotonin transporter. This research aimed to enhance the ligand's properties by labeling it with a longer physical half-life radioisotope, making it more accessible for research groups without C-11 synthesis capabilities or an on-site cyclotron (Garg et al., 2007).

Photophysical Studies

The impact of fluoro substitution on the photophysical properties of certain benzonitriles has been investigated. For example, Druzhinin et al. (2001) examined how fluoro-substituents in the phenyl ring of 4-(1-azetidinyl)benzonitrile influence fluorescence quantum yields and decay times in alkane solvents. This study contributes to understanding the role of fluoro substitution in radiationless deactivation processes, with implications for designing fluorescent materials and understanding intramolecular interactions (Druzhinin et al., 2001).

Chemical Synthesis Optimization

Research has also focused on optimizing chemical synthesis processes involving fluoro-benzonitrile derivatives. Dunn et al. (2018) described the iodination of a fluoro-benzonitrile compound via C–H lithiation under continuous flow conditions, showcasing the potential for more efficient and scalable synthesis methods. This work highlights the ongoing efforts to refine synthetic pathways for complex organic molecules, which is crucial for pharmaceutical manufacturing and material science (Dunn et al., 2018).

Fluoroalkylation in Radiotracer Synthesis

Ohkubo et al. (2021) demonstrated the use of fluoroalkylation for synthesizing radiotracers, including [18F]FMISO and [18F]PM-PBB3, used for imaging hypoxia and tau pathology, respectively. This study underscores the versatility of fluoro-benzonitrile derivatives in creating radiolabeled compounds for medical imaging, contributing to advancements in diagnostic techniques (Ohkubo et al., 2021).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

3-fluoro-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXQSJLHWBCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157057-81-2
Record name 3-fluoro-4-(methylamino)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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